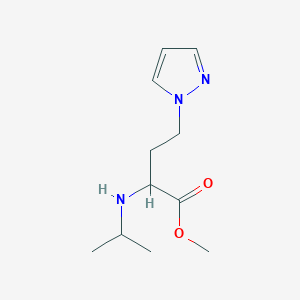

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate is an organic compound that features a pyrazole ring, an isopropylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the isopropylamino group: This step involves the reaction of the pyrazole derivative with isopropylamine under basic conditions.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Alkaline hydrolysis : Treatment with NaOH or KOH in aqueous/organic solvents (e.g., water/THF) yields the sodium or potassium salt of 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoic acid. Subsequent acidification with HCl produces the free carboxylic acid.

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol generates the carboxylic acid directly.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkaline hydrolysis | NaOH, H₂O/THF, 60–80°C | Sodium 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate |

| Acidic hydrolysis | HCl (conc.), ethanol, reflux | 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanoic acid |

Nucleophilic Substitution at the Ester Group

The methyl ester serves as a leaving group in nucleophilic displacement reactions:

-

Aminolysis : Reacting with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) produces amide derivatives.

-

Thiolysis : Treatment with thiols (e.g., mercaptoethanol) in basic media forms thioester analogs.

Example Reaction :

Methyl ester+R-NH2DMF, 50°CR-NH-CO-(butanoate derivative)+CH3OH

Functionalization of the Pyrazole Ring

The 1H-pyrazole moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the pyrazole ring’s C3 or C5 positions, depending on directing effects .

-

Halogenation : Bromine or iodine in acetic acid yields mono- or dihalogenated pyrazoles .

-

Metal complexation : The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form chelates, enhancing stability for catalytic or medicinal applications.

Directing Effects :

| Electrophile | Position of Substitution | Notes |

|---|---|---|

| NO₂⁺ | C3 or C5 | Meta-directing due to N1 lone pairs |

| Br⁺ | C4 | Ortho/para-directing if deprotonated |

Alkylation/Acylation of the Isopropylamino Group

The secondary amine undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines.

-

Acylation : Treatment with acetyl chloride or anhydrides produces amides.

Reaction Pathway :

R2NH+R’-XBaseR2N-R’+HX

Oxidation and Reduction

-

Oxidation : The isopropylamino group is oxidized by KMnO₄ or H₂O₂ to form a nitroxide radical or imine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding dihydropyrazole derivatives .

Conditions Table :

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, Fe²⁺ catalyst | N-Oxide formation |

| Reduction | H₂ (1 atm), Pd/C, ethanol | Partial saturation of pyrazole |

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄. This modifies the pyrazole’s substituents for enhanced bioactivity .

General Reaction :

Pyrazole-Br+Ar-B(OH)2Pd(0)Pyrazole-Ar+B(OH)3

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound degrades via:

-

Ester hydrolysis (major pathway).

-

Oxidative decomposition of the isopropylamino group.

Scientific Research Applications

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate: Similar structure but with a different carbon chain length.

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)pentanoate: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups and the length of its carbon chain, which can influence its reactivity and interactions with biological targets

Biological Activity

Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate, with the CAS number 1341628-10-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is structurally related to pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazole compounds often act as inhibitors or antagonists in various biological pathways, particularly in inflammatory and cardiovascular contexts. This compound has been explored for its role as a P2Y12 receptor antagonist, which is critical in platelet aggregation and thrombus formation .

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit significant antiplatelet effects. The P2Y12 receptor is a target for antiplatelet therapy, and antagonists can reduce the risk of thromboembolic events. In studies, pyrazole derivatives have shown potent inhibition of platelet aggregation, suggesting that this compound may be beneficial in preventing cardiovascular diseases .

Anti-inflammatory Effects

The pyrazole scaffold has been associated with anti-inflammatory properties. Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have shown up to 85% inhibition of these cytokines at specific concentrations . This suggests that this compound could potentially be developed into an anti-inflammatory agent.

Antimicrobial Activity

Some pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens like E. coli and S. aureus, indicating that this compound may possess similar antimicrobial capabilities .

Research Findings and Case Studies

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(propan-2-ylamino)-4-pyrazol-1-ylbutanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)5-8-14-7-4-6-12-14/h4,6-7,9-10,13H,5,8H2,1-3H3 |

InChI Key |

QKXGTVMPVZEOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CCN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.